molecular formula C9H12Cl2F4N2 B13036464 (1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl

(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl

Cat. No.: B13036464
M. Wt: 295.10 g/mol
InChI Key: GUYNHAUCMYLFAA-JZGIKJSDSA-N
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Description

This chiral diamine derivative features a 2-fluoro-5-(trifluoromethyl)phenyl substituent attached to an ethane-1,2-diamine backbone, stabilized as a dihydrochloride (2HCl) salt. The trifluoromethyl (-CF₃) group enhances lipophilicity and electron-withdrawing properties, while the fluorine atom at the ortho position contributes to steric and electronic modulation . The dihydrochloride salt form improves aqueous solubility and stability, making it suitable for pharmaceutical formulations.

Properties

Molecular Formula

C9H12Cl2F4N2

Molecular Weight

295.10 g/mol

IUPAC Name

(1R)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C9H10F4N2.2ClH/c10-7-2-1-5(9(11,12)13)3-6(7)8(15)4-14;;/h1-3,8H,4,14-15H2;2*1H/t8-;;/m0../s1

InChI Key

GUYNHAUCMYLFAA-JZGIKJSDSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)[C@H](CN)N)F.Cl.Cl

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(CN)N)F.Cl.Cl

Origin of Product

United States

Preparation Methods

Reductive Amination Route

This is the most common and reliable method for synthesizing chiral diamines like (1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl.

Procedure:

  • Condensation: The starting aldehyde (2-fluoro-5-(trifluoromethyl)benzaldehyde) is reacted with an appropriate amine (e.g., ammonia or a primary amine) to form an imine intermediate.
  • Reduction: The imine is then reduced using a suitable reducing agent such as sodium borohydride or catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) to yield the chiral diamine.
  • Stereochemical Control: Use of chiral catalysts or chiral auxiliaries ensures the (1R) configuration is favored.
  • Salt Formation: The free base diamine is treated with hydrochloric acid to form the dihydrochloride salt.

Key Parameters:

Step Conditions Notes
Condensation Room temperature, pH control Avoids side reactions
Reduction Mild temperature, catalytic H2 Pd/C or NaBH4; stereoselective catalysts
Salt Formation HCl in ethanol or aqueous medium Enhances stability and crystallinity

Alternative Synthetic Routes

  • Nitro Reduction Route: Starting from nitro-substituted precursors, reduction to the corresponding amine using catalytic hydrogenation or metal hydrides.
  • Biocatalytic Processes: Use of engineered enzymes to catalyze amination or reduction steps, improving enantiomeric excess and reducing environmental impact.
  • Continuous Flow Synthesis: Industrial scale-up often employs continuous flow reactors for better control over reaction parameters, improving yield and reproducibility.

Research Findings on Optimization

  • Catalyst Selection: Pd/C catalysts modified with chiral ligands have shown increased enantioselectivity in reductive amination steps.
  • Solvent Effects: Use of green solvents such as ethanol or water-ethanol mixtures improves reaction rates and reduces hazardous waste.
  • Temperature and pH Control: Maintaining mild temperatures (0–40°C) and neutral to slightly acidic pH prevents racemization and side reactions.
  • Yield and Purity: Optimized processes report yields exceeding 85% with enantiomeric excess (ee) greater than 98%.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Disadvantages
Reductive Amination 2-Fluoro-5-(trifluoromethyl)benzaldehyde + amine NaBH4 or Pd/C + H2, chiral catalyst High stereoselectivity, scalable Requires catalyst optimization
Nitro Reduction Nitro-substituted phenyl compound Catalytic hydrogenation, metal hydrides Straightforward, well-known Possible over-reduction
Biocatalytic Synthesis Aldehyde or ketone precursors Enzymatic amination/reduction Environmentally friendly, selective Enzyme availability, cost
Continuous Flow Process Same as above Flow reactors, controlled parameters Enhanced control, reproducibility Requires specialized equipment

Summary of Key Research Data

Parameter Typical Values/Conditions Impact on Synthesis
Reaction Temperature 0–40°C Maintains stereochemical integrity
pH Range 5–7 Prevents side reactions
Catalyst Loading 1–5% Pd/C Balances activity and cost
Reaction Time 2–12 hours Depends on scale and method
Yield 80–90% Indicates process efficiency
Enantiomeric Excess (ee) >98% Ensures biological activity

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or trifluoromethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. It can be used to investigate the effects of fluorine and trifluoromethyl groups on biological activity and molecular recognition.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance binding affinity and selectivity towards certain enzymes or receptors. The ethane-1,2-diamine moiety may facilitate interactions with metal ions or other functional groups, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Differences

The compound is compared below with three structurally related impurities/analogs from pharmaceutical reference standards (Table 1):

Table 1: Structural Comparison of Selected Compounds

Compound Name Substituents Molecular Formula Salt Form Key Functional Groups
(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl 2-Fluoro, 5-CF₃ C₉H₁₀F₄N₂·2HCl Dihydrochloride -NH₂ (diamine), -CF₃, -F
Impurity E (EP): [(2RS)-7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine 7-Cl, 2-F C₁₆H₁₄ClFN₂ None Benzodiazepine core, -Cl, -F
Fluvoxamine Imp. F (EP): N-[2-[[[(1E)-5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]ethane-1,2-diamine dihydrochloride 4-CF₃, 5-OCH₃ C₁₇H₂₄F₃N₃O₂·2HCl Dihydrochloride -OCH₃, -CF₃, oxime-ether
  • Electron-Withdrawing Groups : The -CF₃ group in the target compound and Fluvoxamine Imp. F enhances metabolic resistance compared to -Cl in Impurity E .
  • Backbone Flexibility : The ethane-1,2-diamine chain in the target compound allows greater conformational flexibility than the rigid benzodiazepine core in Impurity E .

Pharmacological Implications

  • Trifluoromethyl Impact: The -CF₃ group in the target compound and Fluvoxamine Imp.
  • Chirality : The 1R configuration in the target compound may confer enantioselective binding to aminergic receptors, a feature absent in racemic analogs like Impurity E .

Biological Activity

(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl, a chiral diamine, has garnered attention in pharmacology due to its unique structural features, particularly the trifluoromethyl group and fluorine substitution on the phenyl ring. These characteristics enhance its lipophilicity and potential interactions with various biological targets, making it a candidate for therapeutic applications.

  • Molecular Formula : C9H10F4N2
  • Molecular Weight : 222.18 g/mol
  • CAS Number : 1213027-21-4

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group significantly influences its binding affinity, allowing it to modulate various biological pathways effectively. The diamine structure can form hydrogen bonds with target molecules, enhancing the stability of these interactions.

Enzyme Inhibition Studies

Research indicates that compounds similar to this compound exhibit inhibitory effects on specific enzymes. For instance, a related compound demonstrated an IC50 value of 8 nM against mPGES-1, indicating potent inhibitory activity . This suggests that this compound could also exhibit similar enzyme inhibition properties.

CompoundTarget EnzymeIC50 Value
Compound 17dmPGES-18 nM
This compoundTBDTBD

Binding Affinity Studies

The trifluoromethyl group enhances the compound's lipophilicity, allowing it to interact more effectively with hydrophobic regions in proteins or enzymes. This property is critical for its potential use in drug development as it may increase the bioavailability and efficacy of the compound.

Case Studies

Recent studies have explored the structural activity relationship (SAR) of similar compounds. For example, modifications in the amide groups of related diamines have led to the discovery of potent inhibitors for inflammatory pathways . Such findings highlight the importance of structural variations in enhancing biological activity.

Applications

The potential applications of this compound span various therapeutic areas:

  • Anti-inflammatory Agents : Due to its enzyme inhibition properties.
  • Anticancer Research : Its ability to modulate enzyme activity could be leveraged in cancer treatment strategies.

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